2-Fluoro-4-methyl-6-nitrophenol

Vue d'ensemble

Description

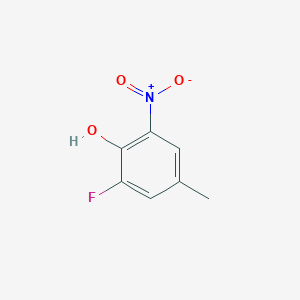

2-Fluoro-4-methyl-6-nitrophenol is an organic compound with the molecular formula C7H6FNO3 It is a derivative of phenol, characterized by the presence of a fluorine atom, a methyl group, and a nitro group on the benzene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Fluoro-4-methyl-6-nitrophenol involves the nitration of 2-fluoro-4-methylphenol. The reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as the nitrating agents. The reaction is carried out at a controlled temperature to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Another method involves the reaction of 3,4-difluoronitrobenzene with an inorganic alkali to generate 2-fluoro-4-nitrophenolate, which is then converted to 2-fluoro-4-nitrophenol through acid neutralization .

Industrial Production Methods

Industrial production of this compound can be achieved through similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of catalysts and optimization of reaction parameters are common practices to enhance the efficiency of the industrial production process.

Analyse Des Réactions Chimiques

Types of Reactions

2-Fluoro-4-methyl-6-nitrophenol undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

Oxidation: Quinones or other oxidized phenolic compounds.

Reduction: Amino derivatives of the original compound.

Substitution: Various substituted phenolic compounds depending on the nucleophile used.

Applications De Recherche Scientifique

Pharmaceutical Development

2-Fluoro-4-methyl-6-nitrophenol serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its unique chemical structure allows it to participate in reactions that lead to the formation of anti-inflammatory and analgesic drugs. For instance, the compound has been utilized in synthesizing derivatives that exhibit antitubercular activity, demonstrating its potential in developing treatments for tuberculosis .

Analytical Chemistry

In analytical chemistry, this compound is employed as a reagent for detecting and quantifying other substances. Its role is critical in quality control processes within laboratories, where precise measurements of chemical concentrations are necessary. The compound's properties facilitate the development of reliable analytical methods .

Environmental Monitoring

The compound is also significant in environmental science, particularly for monitoring pollutants. It can be used in water quality testing to indicate the presence of harmful substances, thus contributing to environmental safety assessments . This application is vital for ensuring compliance with environmental regulations and protecting public health.

Material Science

In the realm of material science, this compound contributes to formulating specialty chemicals and materials. It is involved in developing coatings and polymers that possess enhanced properties such as improved durability and resistance to degradation. This application is particularly relevant in industries that require high-performance materials .

Research in Organic Chemistry

The compound is frequently used as a building block in synthetic organic chemistry. Its unique substituents allow chemists to create more complex molecules, facilitating advancements in chemical research. This versatility makes it a valuable tool for researchers exploring new synthetic pathways and reaction mechanisms .

Case Studies and Research Findings

A review of literature reveals several case studies highlighting the applications of this compound:

- A study on its use as an intermediate for synthesizing antitubercular agents demonstrated potent activity against Mycobacterium tuberculosis, with minimal inhibitory concentrations ranging from 4 to 64 μg/mL .

- Research involving the compound's role in environmental monitoring has shown its effectiveness in detecting pollutants in water samples, reinforcing its utility in ecological assessments .

Mécanisme D'action

The mechanism of action of 2-Fluoro-4-methyl-6-nitrophenol depends on its interaction with specific molecular targets. The presence of the nitro group allows it to participate in redox reactions, while the fluorine atom can influence the compound’s reactivity and binding affinity to various targets. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Fluoro-4-nitrophenol

- 2-Fluoro-6-nitrophenol

- 4-Fluoro-3-nitrophenol

Uniqueness

2-Fluoro-4-methyl-6-nitrophenol is unique due to the presence of both a methyl group and a nitro group on the benzene ring, which can significantly influence its chemical reactivity and physical properties. The combination of these substituents makes it distinct from other similar compounds and can lead to different applications and reactivity patterns.

Activité Biologique

2-Fluoro-4-methyl-6-nitrophenol (FMNP) is an organic compound with the molecular formula C7H6FNO3. It is characterized by the presence of a fluorine atom, a methyl group, and a nitro group on the benzene ring. This unique structure leads to various biological activities, making FMNP a subject of interest in medicinal chemistry and biological research.

FMNP undergoes several chemical reactions, including oxidation, reduction, and nucleophilic substitution. Its reactivity is influenced by the functional groups present:

- Oxidation : Can be oxidized to form quinones.

- Reduction : The nitro group can be reduced to an amino group using reducing agents.

- Substitution : The fluorine atom can be replaced by nucleophiles under appropriate conditions.

The biological activity of FMNP is primarily attributed to its interaction with various molecular targets. The nitro group allows it to participate in redox reactions, while the fluorine atom enhances its binding affinity to biological targets. This compound may interact with enzymes and proteins, potentially inhibiting their activity or altering their function .

Antimicrobial Properties

FMNP has been investigated for its potential antimicrobial properties. Studies indicate that compounds with nitro groups often exhibit broad-spectrum antibacterial activity. For instance, derivatives of halonitroanilides have shown significant antibacterial effects against various strains of bacteria, including resistant strains .

Antitubercular Activity

Recent studies have explored the antitubercular activity of FMNP and its derivatives. The compound has demonstrated moderate activity against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values ranging from 4 to 64 μg/mL for various derivatives. Notably, certain derivatives exhibited potent activity against rifampicin-resistant strains .

Study 1: Antimicrobial Evaluation

A series of FMNP derivatives were synthesized and evaluated for their antimicrobial efficacy. The results indicated that compounds with specific substitutions on the phenolic ring significantly enhanced antibacterial activity against Escherichia coli and Staphylococcus aureus. The most active derivative displayed an MIC of 8 μg/mL against E. coli and 16 μg/mL against S. aureus .

Study 2: Antitubercular Screening

In a study focusing on antitubercular agents, FMNP derivatives were screened against M. tuberculosis strains. The compound exhibited promising results, particularly in its ability to inhibit growth in rifampicin-resistant strains, indicating its potential as a lead compound for developing new antitubercular drugs .

Data Table: Biological Activity Summary

| Activity | Tested Strain | MIC (μg/mL) | Notes |

|---|---|---|---|

| Antibacterial | E. coli | 8 | Significant inhibition observed |

| Antibacterial | S. aureus | 16 | Effective against resistant strains |

| Antitubercular | M. tuberculosis H37Rv | 4 | Potent activity; good safety profile |

| Antitubercular | Rifampicin-resistant strain | 4 | Strong potential as a drug candidate |

Propriétés

IUPAC Name |

2-fluoro-4-methyl-6-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO3/c1-4-2-5(8)7(10)6(3-4)9(11)12/h2-3,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZSTVMNAYZSGTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)F)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.